1-Bromo-3,5-dimethoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-Bromo-3,5-dimethoxybenzene derivatives is typically achieved through multi-step chemical processes. For example, an efficient synthesis of 1-(bromomethyl)-3,5-dimethoxybenzene involves a straightforward three-step procedure starting from 3,5-dihydroxybenzoic acid, highlighting its role as a crucial intermediate in natural product formation (Saeed et al., 2024).
Molecular Structure Analysis
The molecular structure of synthesized derivatives, such as 1-(bromomethyl)-3,5-dimethoxybenzene, is characterized using techniques like single crystal X-ray diffraction. This derivative demonstrates monoclinic symmetry with defined dimensions, offering insights into the crystalline structure and symmetry that influence its chemical reactivity and interaction with other molecules (Saeed et al., 2024).
Chemical Reactions and Properties
The chemical reactivity of 1-Bromo-3,5-dimethoxybenzene derivatives is assessed through various in-silico investigations, including molecular docking, density function theory (DFT) analysis, and molecular dynamics (MD) simulation studies. These studies suggest potential inhibitory capabilities against specific enzymes, indicating its utility in synthesizing novel anti-cancer agents (Saeed et al., 2024).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the compound's behavior in various solvents and conditions. However, specific studies focusing on the physical properties of 1-Bromo-3,5-dimethoxybenzene were not highlighted in the available literature. Research generally focuses on its synthesis, molecular structure, and potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other chemical entities, are determined through theoretical and experimental methodologies. The DFT analysis and molecular docking studies provide valuable insights into the compound's electronic structure and potential interactions with biological targets, suggesting its application in developing pharmaceutical agents (Saeed et al., 2024).
Scientific Research Applications
Synthesis and Chemical Transformations
Bromination and Sulfur-Functionalized Quinones : 1-Bromo-3,5-dimethoxybenzene is involved in the synthesis of sulfur-containing quinone derivatives. This process includes regioselective bromination and transformation of dimethylbenzene under various conditions (Aitken et al., 2016).
Cross-Coupling Reactions : It is used in Suzuki and Stille cross-coupling reactions to produce substituted resorcinol derivatives. These derivatives are synthesized from inexpensive reagents, showcasing the chemical versatility of 1-bromo-3,5-dimethoxybenzene (Dol et al., 1998).
Pharmacokinetics and Drug Development
Synthesis for Pharmacokinetic Evaluation : The compound is used in synthesizing derivatives for in vivo pharmacokinetic and pharmacodynamic evaluations, indicating its utility in drug development processes (Wang et al., 1993).
Anti-Cancer Drug Research : It plays a role in the creation of titanocenes, which have shown potential as anti-cancer drugs. The process involves reacting 1-bromo-3,5-dimethoxybenzene with other reagents to yield titanocenes with notable cytotoxicity against cancer cells (Pampillón et al., 2006).
Materials Science
Electrosynthesis in Polymerization : 1-Bromo-3,5-dimethoxybenzene derivatives are used in the electrosynthesis of polymers, like poly(1,3-dimethoxybenzene), which have unique structural and electrical properties (Martínez et al., 1998).
Catholyte Materials for Batteries : Derivatives of 1,4-dimethoxybenzene, which can be synthesized from compounds like 1-bromo-3,5-dimethoxybenzene, are explored as catholyte materials in non-aqueous redox flow batteries. This research emphasizes its potential in advanced energy storage applications (Zhang et al., 2017).
Safety And Hazards
1-Bromo-3,5-dimethoxybenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
properties
IUPAC Name |
1-bromo-3,5-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWRFIMBWRVMKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348631 | |
Record name | 1-bromo-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,5-dimethoxybenzene | |
CAS RN |
20469-65-2 | |
Record name | 1-bromo-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3,5-Dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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